2-Cyclopenten-1-one, 5-(2-oxo-2-phenylethyl)-
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Overview
Description
2-Cyclopenten-1-one, 5-(2-oxo-2-phenylethyl)- is an organic compound that belongs to the class of cyclopentenones It contains a cyclopentenone ring substituted with a 2-oxo-2-phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyclopenten-1-one, 5-(2-oxo-2-phenylethyl)- can be synthesized through several methods. One common approach involves the elimination of α-bromo-cyclopentanone using lithium carbonate . Another method includes the Claisen condensation-decarboxylation-isomerization cascades of unsaturated diesters . Additionally, the acid-catalyzed dehydration of cyclopentanediols can afford cyclopentenone .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopenten-1-one, 5-(2-oxo-2-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Nucleophiles: Grignard reagents, organolithium compounds
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-Cyclopenten-1-one, 5-(2-oxo-2-phenylethyl)- has several scientific research applications:
Biology: The compound is studied for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is employed in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Cyclopenten-1-one, 5-(2-oxo-2-phenylethyl)- involves its interaction with molecular targets and pathways. As an electrophile, it can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins, DNA, and other biomolecules. This interaction can modulate various cellular processes and pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopentenone: Contains a cyclopentenone ring without the 2-oxo-2-phenylethyl group.
Cyclohexenone: Similar structure but with a six-membered ring.
Cycloheptenone: Contains a seven-membered ring.
Uniqueness
2-Cyclopenten-1-one, 5-(2-oxo-2-phenylethyl)- is unique due to the presence of the 2-oxo-2-phenylethyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
137824-18-1 |
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Molecular Formula |
C13H12O2 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
5-phenacylcyclopent-2-en-1-one |
InChI |
InChI=1S/C13H12O2/c14-12-8-4-7-11(12)9-13(15)10-5-2-1-3-6-10/h1-6,8,11H,7,9H2 |
InChI Key |
HJZDBRXPUMQMDO-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC(=O)C1CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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